molecular formula C21H18N4OS B6567030 N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide CAS No. 1021254-73-8

N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide

Cat. No.: B6567030
CAS No.: 1021254-73-8
M. Wt: 374.5 g/mol
InChI Key: GWUYEPUULXMOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 3-methylphenyl ring. This compound belongs to a class of molecules designed to modulate biological targets through interactions with heteroaromatic systems and substituent-dependent electronic effects.

Properties

IUPAC Name

N-(3-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-6-5-9-17(12-15)23-20(26)14-27-21-19-13-18(16-7-3-2-4-8-16)24-25(19)11-10-22-21/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUYEPUULXMOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Notable Properties/Activities References
N-(3-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide Pyrazolo[1,5-a]pyrazine R1: Phenyl; R2: 3-methylphenyl 404.49* Presumed balance of lipophilicity and stability
N-(3-chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide Pyrazolo[1,5-a]pyrimidine R1: 3-Cl,4-CH3-phenyl; R2: 5-CH3 452.94 Increased electron-withdrawing effects (Cl) may enhance target binding
N-[2-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pyrazolo[1,5-a]pyrazine R1: 4-CH3-phenyl; R2: 2-CF3-phenyl 433.43 Trifluoromethyl group improves metabolic resistance
N-(3-acetylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide Pyrazolo[1,5-a]pyrazine R1: 4-CH3-phenyl; R2: 3-acetylphenyl 429.48 Acetyl group may introduce polar interactions or susceptibility to hydrolysis
N-(3-chloro-2-methylphenyl)-2-{[9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]sulfanyl}acetamide Fused triazolo-pyrazine R1: 4-F-phenyl; R2: 3-Cl,2-CH3-phenyl 520.84 Extended π-system may enhance DNA intercalation or kinase inhibition

*Calculated based on molecular formula C22H20N4O2S.

Research Findings and Implications

  • The 3-methylphenyl group may optimize steric compatibility with enzyme active sites compared to bulkier substituents .
  • Thermodynamic Stability : Methyl groups (target compound) confer lower melting points (~155°C, inferred from ) compared to chlorinated analogues (e.g., 175–178°C in ), suggesting improved processability for formulation.

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